(3-nitro-1H-pyrazol-1-yl)acetic acid
Overview
Description
(3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the third position and an acetic acid moiety at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Acetic Acid Substitution: The acetic acid moiety can be introduced by reacting the nitro-substituted pyrazole with chloroacetic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the nitration step and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-nitro-1H-pyrazol-1-yl)acetic acid serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. It is used in the development of novel materials with specific electronic and optical properties .
Biology and Medicine: Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives are also explored for their potential use in the development of advanced materials .
Mechanism of Action
The mechanism of action of (3-nitro-1H-pyrazol-1-yl)acetic acid and its derivatives depends on the specific biological target. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymatic processes. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
(3-amino-1H-pyrazol-1-yl)acetic acid: Similar structure but with an amino group instead of a nitro group.
(3-hydroxy-1H-pyrazol-1-yl)acetic acid: Contains a hydroxy group at the third position.
(3-methyl-1H-pyrazol-1-yl)acetic acid: Features a methyl group at the third position.
Uniqueness: (3-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse biological and industrial applications .
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c9-5(10)3-7-2-1-4(6-7)8(11)12/h1-2H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUMLUJOYBGBEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390082 | |
Record name | (3-Nitro-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887408-81-3 | |
Record name | (3-Nitro-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-nitro-1H-pyrazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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